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Fmoc-N-methyl-O-methyl-D-

tyrosine

CAS No.: 193086-28-1

Cat. No.: B1442876

Get Quote

Executive Summary
Fmoc-N-methyl-O-methyl-D-tyrosine (Fmoc-N-Me-D-Tyr(Me)-OH) is a highly specialized

amino acid derivative used in the synthesis of proteolysis-resistant peptides and

peptidomimetics.[1] By incorporating both N-methylation and O-methylation alongside the D-

configuration, this residue introduces significant steric constraints and alters the hydrogen-

bonding potential of the peptide backbone. While these modifications dramatically improve

metabolic stability and membrane permeability, they present unique challenges in solubility

handling and solid-phase peptide synthesis (SPPS) coupling efficiency.

This guide provides a comprehensive technical analysis of the physicochemical properties,

solubility landscape, and experimental protocols required to successfully utilize this compound

in drug discovery workflows.

Part 1: Physicochemical Profile & Identity
Before establishing solubility protocols, it is critical to verify the compound's identity, as

confusion with the L-isomer or single-methylated derivatives (e.g., Fmoc-Tyr(Me)-OH) is
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common.

Property Specification

Chemical Name
N-α-(9-Fluorenylmethoxycarbonyl)-N-α-methyl-

O-methyl-D-tyrosine

Common Abbreviation Fmoc-N-Me-D-Tyr(Me)-OH

CAS Number 193086-28-1

Molecular Formula C₂₆H₂₅NO₅

Molecular Weight 431.49 g/mol

Chirality D-Enantiomer

Appearance White to off-white lyophilized powder

Storage -20°C (Long term), Desiccated

Structural Implications for Solubility:

N-Methylation: Removes the amide proton, preventing the formation of intermolecular

hydrogen bonds (beta-sheet aggregation) typical of standard Fmoc-amino acids. This

generally increases solubility in organic solvents like DCM and DMF compared to non-

methylated analogs.

O-Methylation: Caps the phenolic hydroxyl group, increasing lipophilicity and preventing

side-chain oxidation or accidental esterification during activation.

Fmoc Group: Provides global lipophilicity, ensuring compatibility with organic solvents used

in SPPS.

Part 2: Solubility Landscape
Unlike standard amino acids, Fmoc-N-Me-D-Tyr(Me)-OH exhibits a "solubility inversion" where

it is highly soluble in organic SPPS solvents but prone to oiling out in aqueous/organic

mixtures.
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Quantitative Solubility Data (25°C)
Solvent

Solubility Limit
(Approx.)

Suitability for SPPS Notes

DMF

(Dimethylformamide)

> 0.5 M (> 215

mg/mL)
Excellent

Preferred solvent for

coupling reactions.

NMP (N-Methyl-2-

pyrrolidone)
> 0.5 M Excellent

Recommended for

difficult sequences or

microwave synthesis.

DCM

(Dichloromethane)
~ 0.3 - 0.4 M Good

Good for resin

swelling; often used in

binary mix with DMF.

DMSO > 0.8 M High

Use only if necessary;

difficult to remove and

may cause oxidation.

Water/Buffers Insoluble Poor

Hydrophobic

precipitate forms

immediately.

The "Oiling Out" Phenomenon
Due to the high lipophilicity of the double-methylated structure, this compound may form a

viscous oil rather than a clear solution if the solvent contains trace water or if the concentration

is too high (>0.8 M).

Correction: If oiling occurs, add DCM (10-20% v/v) to the DMF solution to restore

homogeneity.

Part 3: Experimental Protocols
Protocol A: Solubility Determination & Optimization
Workflow
A self-validating logic for preparing stock solutions.
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Materials:

Fmoc-N-Me-D-Tyr(Me)-OH (Dry, room temp)

Anhydrous DMF (Amine-free)

Vortex mixer and Sonicator

Step-by-Step Procedure:

Equilibration: Allow the vial to reach room temperature before opening to prevent water

condensation (hygroscopic nature).

Initial Solvent Addition: Add anhydrous DMF to achieve a target concentration of 0.2 M

(approx. 86 mg/mL).

Dissolution: Vortex for 30 seconds.

Observation Point: Solution should be clear and colorless.

Stress Test (Validation): If particles remain, sonicate at 25°C for 2 minutes.

Failure Mode: If solution remains cloudy, check solvent water content or filter (0.45 µm

PTFE).

Concentration Scale-up: Only if 0.2 M is clear, add more compound to reach 0.5 M for stock

solutions.

Protocol B: SPPS Coupling of Fmoc-N-Me-D-Tyr(Me)-OH
Coupling to N-methylated residues is sterically hindered. Standard HBTU/DIEA protocols often

fail.

Recommended Reagents:

Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid

hexafluorophosphate) or PyBroP.

Base: DIEA (Diisopropylethylamine).[2]
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Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Critical for suppressing racemization and

boosting kinetics.

Workflow:

Resin Swelling: Swell resin in DMF/DCM (1:1) for 30 mins.

Activation (In Vial):

Dissolve Fmoc-N-Me-D-Tyr(Me)-OH (3.0 eq) in DMF.

Add HATU (2.9 eq) and HOAt (3.0 eq).

Add DIEA (6.0 eq) immediately before adding to resin.

Note: Pre-activation time should be < 2 minutes to avoid racemization.

Coupling:

Add mixture to resin.[2][3]

Reaction time: 2 to 4 hours (Standard AA is 45 mins).

Optional: Double couple (repeat step 2-3) if the sequence is valuable.

Monitoring: Standard Kaiser test (Ninhydrin) does not work well for N-methylated amines

(secondary amines). Use Chloranil Test or Bromophenol Blue to check for unreacted amines.

Part 4: Visualization of Workflows
Figure 1: Solubility Optimization Logic
This decision tree guides the researcher through the dissolution process, addressing common

failure modes like aggregation or hydration.
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Caption: Decision tree for preparing stable stock solutions, accounting for potential aggregation

or solubility limits.

Figure 2: Steric Coupling Strategy (SPPS)
The following diagram illustrates the modified coupling cycle required for N-methylated amino

acids, highlighting the critical deviation from standard protocols.
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Caption: Modified SPPS cycle for N-methylated residues, emphasizing the need for extended

times and specific monitoring tests.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.cusabio.com/amino-acid/Fmoc-N-methyl-O-methyl-D-tyrosine-12938496.html
https://www.peptide.com/custdocs/1177%20n-me%20amino%20acid.pdf
https://www.peptide.com/custdocs/aapptec%20synthesis%20guide%202-0%20(2).pdf
https://www.benchchem.com/product/b1442876/docs#in-depth-technical-guide-fmoc-n-methyl-o-methyl-d-tyrosine
https://www.benchchem.com/product/b1442876/docs#in-depth-technical-guide-fmoc-n-methyl-o-methyl-d-tyrosine
https://www.benchchem.com/product/b1442876/docs#in-depth-technical-guide-fmoc-n-methyl-o-methyl-d-tyrosine
https://www.benchchem.com/product/b1442876/docs#in-depth-technical-guide-fmoc-n-methyl-o-methyl-d-tyrosine
https://www.benchchem.com/product/b1442876?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1442876?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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